
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C7H18ClNO. It is known for its role in various chemical and biological processes due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride typically involves the reaction of 4-hydroxybutylamine with trimethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 4-hydroxybutylamine and trimethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Product Formation: The product, this compound, is obtained as a crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carboxy-3-hydroxy-N,N,N-trimethylbutan-1-aminium chloride: Similar structure but with a carboxyl group instead of a hydroxyl group.
N,N,N-Trimethylbutan-1-aminium chloride: Lacks the hydroxyl group present in 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins .
Eigenschaften
CAS-Nummer |
125422-10-8 |
|---|---|
Molekularformel |
C7H18ClNO |
Molekulargewicht |
167.68 g/mol |
IUPAC-Name |
4-hydroxybutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C7H18NO.ClH/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VPGBSJICKBYUNH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)

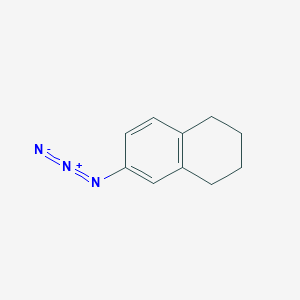
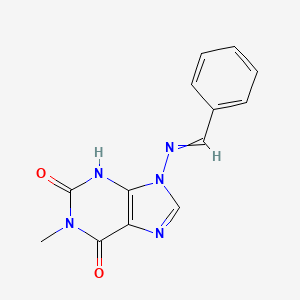

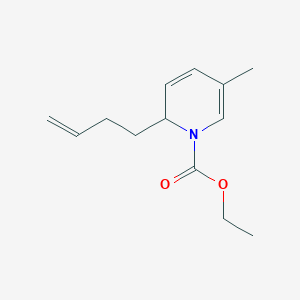
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)

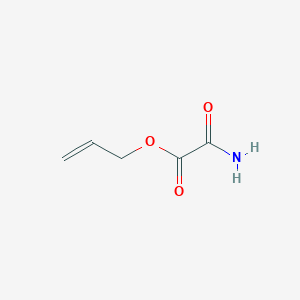
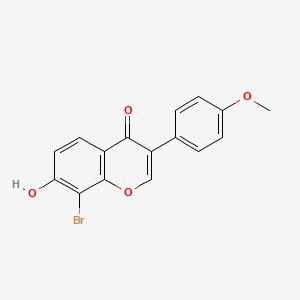
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
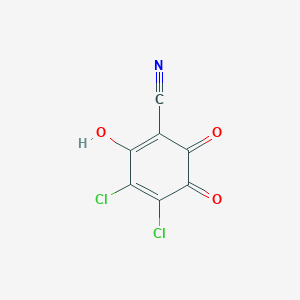
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
